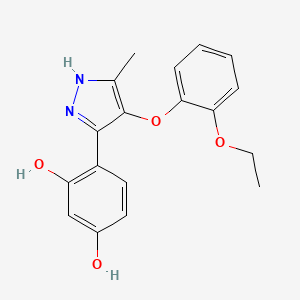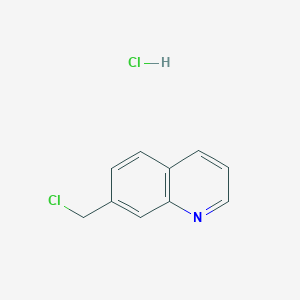![molecular formula C11H20FNO3 B2357190 Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate CAS No. 2375270-86-1](/img/structure/B2357190.png)
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is valuable in various fields such as drug discovery, organic synthesis, and material science.
Métodos De Preparación
The synthesis of tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate typically involves the protection of amino functions using tert-butyl carbamate (Boc) groups. The Boc-protection method was introduced in the late fifties and has been widely applied in peptide synthesis . The preparation involves converting an amino function to tert-butyl carbamate, which can be cleaved by mild acidolysis . Industrial production methods may involve the use of di-tert-butyl dicarbonate (Boc2O) under various conditions to achieve the desired protection .
Análisis De Reacciones Químicas
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: Common oxidizing agents such as KMnO4 and OsO4 can be used.
Reduction: Reducing agents like LiAlH4 and NaBH4 are typically employed.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate is used in various scientific research applications:
Chemistry: It serves as a protecting group for amines in organic synthesis, facilitating the preparation of complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Medicine: It is valuable in drug discovery, particularly in the design and synthesis of new pharmaceuticals.
Industry: The compound is used in material science for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate involves its role as a protecting group. The tert-butyl carbamate group provides stability to the amino function, preventing unwanted reactions during synthesis. The molecular targets and pathways involved include interactions with various enzymes and receptors, depending on the specific application.
Comparación Con Compuestos Similares
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Used as a protecting group for amines.
Carboxybenzyl (CBz) carbamate: Another protecting group that can be removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) carbamate: A protecting group that can be removed with an amine base.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it valuable for specialized applications in various fields.
Propiedades
IUPAC Name |
tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-11(4-5-12)6-8(14)7-11/h8,14H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVIVRDSGCIAPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2357108.png)






![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357124.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)
![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2357128.png)
![4-[(1Z)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]pyridine](/img/structure/B2357129.png)
![2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile](/img/structure/B2357130.png)
